Conformational Simplicity vs. 2-Methylamino-1-phenylethanol Enables Clearer Spectroscopic Analysis
In a direct head-to-head comparison using free jet microwave spectroscopy, 2-amino-1-phenylethanol was found to adopt only 2 stable conformational species, whereas its close structural analog, 2-methylamino-1-phenylethanol, exhibited 3 distinct conformers [1]. This reduced conformational complexity facilitates more straightforward structural interpretation in biophysical studies.
| Evidence Dimension | Number of Observed Gas-Phase Conformers |
|---|---|
| Target Compound Data | 2 conformers |
| Comparator Or Baseline | 2-Methylamino-1-phenylethanol (CAS 51-57-0): 3 conformers |
| Quantified Difference | 33% fewer conformational species |
| Conditions | Free jet expansion microwave absorption spectroscopy under various expansion conditions and carrier gases [1] |
Why This Matters
This matters for scientific selection because fewer conformers reduce spectral complexity, making 2-amino-1-phenylethanol a cleaner model system for studying fundamental molecular interactions and for developing spectroscopic detection methods.
- [1] Melandri, S., et al. (2009). Shape of biomolecules by free jet microwave spectroscopy: 2-amino-1-phenylethanol and 2-methylamino-1-phenylethanol. J Phys Chem A, 113(27), 7769-73. View Source
